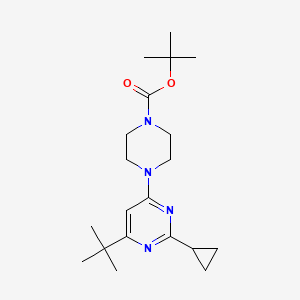

![molecular formula C21H30N4O2 B6450659 tert-butyl 5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate CAS No. 2549050-91-9](/img/structure/B6450659.png)

tert-butyl 5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

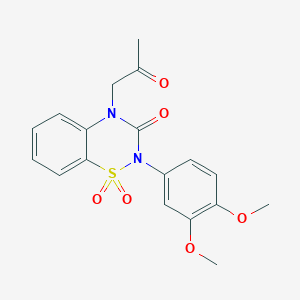

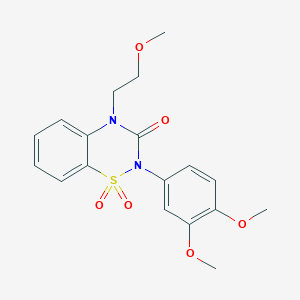

The compound is a complex organic molecule with several functional groups. The “tert-butyl” and “propan-2-yl” parts refer to the types of carbon chains in the molecule, while “1H-1,3-benzodiazol-2-yl” and “octahydropyrrolo[3,4-c]pyrrole-2-carboxylate” refer to specific ring structures present .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxylate group might make the compound acidic, or the benzodiazole ring might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

- Indazole derivatives, including compound 1, have demonstrated anticancer effects. Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and proliferation . Further investigations into compound 1’s mechanism of action and its impact on specific cancer types could yield promising results.

- Compound 1 serves as a crucial precursor for the synthesis of pyrrolidine alkaloids, such as Radicamines A and B. These alkaloids are of interest as inhibitors of α-glucosidase, a key enzyme involved in type 2 diabetes mellitus treatment . Understanding the interaction between compound 1 and α-glucosidase could lead to novel therapeutic strategies.

- Nitrogen heterocyclic compounds, including indazole derivatives, exhibit a wide spectrum of biological activities. Compound 1 has shown antibacterial and antifungal properties, making it relevant for combating microbial infections . Investigating its mode of action and potential targets could enhance its clinical applications.

- The tert-butyl group (tert-Bu) in compound 1 plays a crucial role in protecting amino alcohols during organic synthesis. Amino alcohols are versatile building blocks used in the preparation of pharmaceuticals and other important chemicals . Researchers can explore diverse synthetic pathways using compound 1 as a starting material.

- Compound 1’s structure allows for further modifications. For instance, the Suzuki–Miyaura reaction can aromatize it at the C5 position, leading to novel indazole derivatives. Researchers can explore various substitution patterns and functional groups to tailor its properties for specific applications .

- Beyond medicine, indazole derivatives have potential in other fields. Compound 1’s photoelectric properties make it interesting for applications in energy-related materials. Researchers can investigate its behavior in photovoltaic devices, sensors, or optoelectronic components .

Anticancer Properties

α-Glucosidase Inhibition for Diabetes Treatment

Antibacterial and Antifungal Activities

Protection of Amino Alcohols in Organic Synthesis

Structural Modification and Derivatization

Photoelectric and Functional Materials

Mechanism of Action

Target of Action

The compound “tert-butyl 5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate” is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . .

Mode of Action

It’s known that indazole derivatives can interact with various biological targets due to their unique structural diversity . The compound can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura reaction, a type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds . The compound can be aromatized at the C5 position through this reaction .

Result of Action

As an intermediate of 1h-indazole derivatives, it may contribute to the various biological activities associated with these derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-14(2)25-18-9-7-6-8-17(18)22-19(25)23-10-15-12-24(13-16(15)11-23)20(26)27-21(3,4)5/h6-9,14-16H,10-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVNJGRLYNHAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6450581.png)

![2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450583.png)

![2-cyclopropyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450602.png)

![4-methyl-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450617.png)

![2-(2-methoxyphenoxy)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6450636.png)

![1-methyl-2-[5-(3,4,5-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6450666.png)

![methyl 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450672.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450675.png)